molecular formula C12H14O2 B6154761 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314649-40-5

1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6154761
CAS No.: 1314649-40-5
M. Wt: 190.24 g/mol
InChI Key: XXDNMGAWWCUERA-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 2,6-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,6-dimethylphenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive site, facilitating binding and subsequent biochemical reactions. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 1-Phenylcyclopropane-1-carboxylic acid
  • 1-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid
  • 1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid

Uniqueness: 1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to other similar compounds .

Properties

CAS No.

1314649-40-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-8-4-3-5-9(2)10(8)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

XXDNMGAWWCUERA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2(CC2)C(=O)O

Purity

95

Origin of Product

United States

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